molecular formula C10H9NO2 B1296499 2-Methylisoquinoline-1,3(2H,4H)-dione CAS No. 4494-53-5

2-Methylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B1296499
CAS No.: 4494-53-5
M. Wt: 175.18 g/mol
InChI Key: JNMUQWIITYQZSA-UHFFFAOYSA-N
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Description

2-Methylisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are commonly found in natural alkaloids

Scientific Research Applications

2-Methylisoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

Safety and Hazards

Specific safety and hazard information for “2-Methylisoquinoline-1,3(2H,4H)-dione” is not provided in the search results .

Future Directions

A future direction in the field of chemistry involving compounds like “2-Methylisoquinoline-1,3(2H,4H)-dione” could be the development of novel visible-light promoted synthetic methods in water, which aligns with the principles of green chemistry . Another direction could be the exploration of the direct and selective functionalization of an unactivated sp3 C–H bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods. One common approach involves the cascade alkylarylation of substituted N-allylbenzamides. This method proceeds through a sequence of alkylation and intramolecular cyclization, resulting in the formation of the desired isoquinoline dione . The reaction conditions typically involve the use of radical initiators and specific catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: Isoquinoline-1,3,4(2H)-triones.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with diverse functional groups.

Comparison with Similar Compounds

    Isoquinoline-1,3,4(2H)-trione: An oxidized derivative with similar structural features.

    Dihydroisoquinoline: A reduced form with different chemical properties.

    Substituted Isoquinolines: Compounds with various functional groups attached to the isoquinoline core.

Uniqueness: 2-Methylisoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-methyl-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUQWIITYQZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325195
Record name 2-Methylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-53-5
Record name 4494-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.28 g (11.8 mmol) of N-methyl-(2-carboxybenzeneacetamide and 24 ml of 1,2-dichlorobenzene is refluxed for 1 h and evaporated to dryness. The residue is recrystallized from EtOAc-hexane to give an off-white solid, 1.55 g (75%), mp 113-115° C.; MS (ES+) m/z 176.1 (M+H)+1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents on the 4-position of the 2-Methylisoquinoline-1,3(2H,4H)-dione core impact its crystal structure?

A: Research indicates that introducing different substituents at the 4-position of the this compound scaffold leads to variations in its crystal packing and intermolecular interactions. For instance, the presence of a (2,4-Dimethyl-1,3-oxazol-5-yl)methyl group at the 4-position results in C—H⋯O and O—H⋯N interactions, forming chains with R 2 2(9) ring motifs []. Conversely, a (2,4-Dimethylthiazol-5-yl)methyl group at the same position leads to the formation of a three-dimensional network stabilized by O—H⋯O and C—H⋯O interactions []. These findings highlight the significant role of substituents in dictating the crystal packing arrangement.

Q2: Can you elaborate on the conformational flexibility observed in the this compound core and how substituents influence it?

A: The piperidine ring within the tetrahydroisoquinoline system of this compound derivatives exhibits conformational flexibility. Studies show that it can adopt various conformations, including half-chair and distorted envelope forms. For example, in 4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the piperidine ring adopts a distorted envelope conformation [], while in 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, it takes on a half-boat conformation []. This suggests that the substituent at the 4-position influences the preferred conformation of the piperidine ring.

Q3: What types of weak interactions contribute to the crystal stability of these compounds?

A: In addition to classical hydrogen bonding, weaker interactions like C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the crystal structures of this compound derivatives. These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal lattice [, ]. Understanding these weak interactions is essential for predicting crystal packing and polymorphism, which are critical factors in drug development.

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